![molecular formula C10H13NO3 B6646055 3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoicacid](/img/structure/B6646055.png)
3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a propanoic acid moiety
Preparation Methods
The synthesis of 3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid typically involves the formation of the oxazole ring followed by the introduction of the cyclopropyl group. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-(1-methylcyclopropyl)amine with a suitable carboxylic acid derivative can lead to the formation of the desired oxazole ring . Industrial production methods may involve the use of metal-free catalysts to ensure eco-friendly synthesis .
Chemical Reactions Analysis
3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Hydrolysis: The ester or amide derivatives of this compound can be hydrolyzed to yield the parent carboxylic acid.
Scientific Research Applications
3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopropyl group may enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
Similar compounds to 3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid include:
3-[2-(1-Methylcyclopropyl)-1,3-oxazol-4-yl]propanoic acid: This compound differs in the position of the oxazole ring substitution.
3-[2-(Cyclopropyl)-1,3-oxazol-5-yl]propanoic acid: Lacks the methyl group on the cyclopropyl ring.
3-[2-(1-Methylcyclopropyl)-1,3-thiazol-5-yl]propanoic acid: Contains a thiazole ring instead of an oxazole ring.
These compounds share structural similarities but differ in their chemical and biological properties, highlighting the uniqueness of 3-[2-(1-Methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid.
Properties
IUPAC Name |
3-[2-(1-methylcyclopropyl)-1,3-oxazol-5-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(4-5-10)9-11-6-7(14-9)2-3-8(12)13/h6H,2-5H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVRJGWJGTZUBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C2=NC=C(O2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-cyanophenoxy)-N-[(4-methylpyridin-3-yl)methyl]acetamide](/img/structure/B6645975.png)
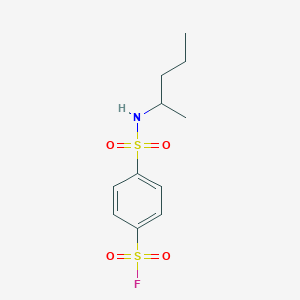
![[3-(Aminomethyl)-4-methylpiperidin-1-yl]-(1-benzofuran-2-yl)methanone](/img/structure/B6645984.png)
![2-[3-(aminomethyl)-4-methylpiperidin-1-yl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B6645994.png)
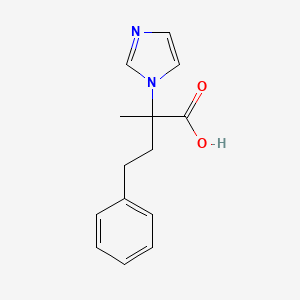
![3-[1-(6-Methylpyridazin-3-yl)piperidin-4-yl]propanoic acid](/img/structure/B6646022.png)
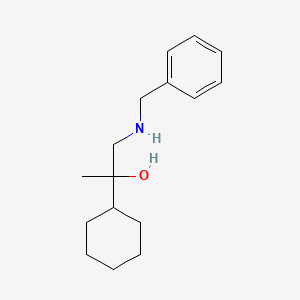
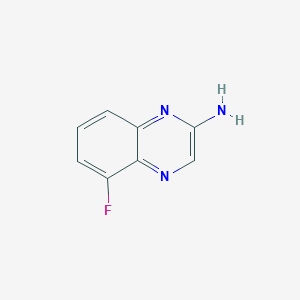
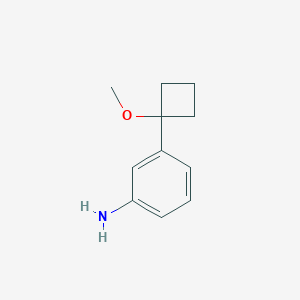

![5,5-Difluoro-1-azaspiro[5.5]undecane hydrochloride](/img/structure/B6646062.png)

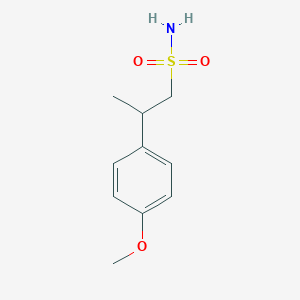
![3-[2-(3-Methylimidazol-4-yl)phenyl]propanoic acid](/img/structure/B6646078.png)
